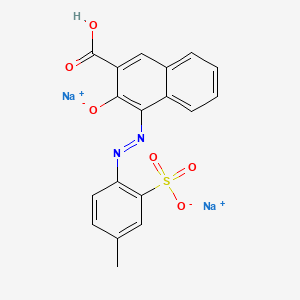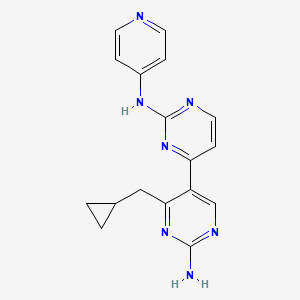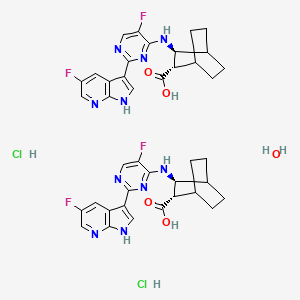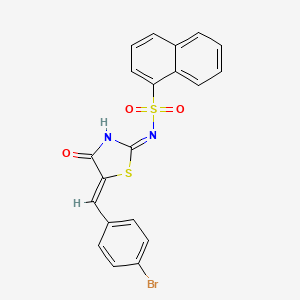
PQR620
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
PQR620 ist ein potenter und selektiver Inhibitor der mTOR-Komplexe 1 und 2 bei Säugetieren. Diese Verbindung ist bekannt für ihre Fähigkeit, die Blut-Hirn-Schranke zu durchdringen und ist oral bioverfügbar. Es hat in präklinischen Studien ein erhebliches Potenzial für seine Antitumoraktivität gezeigt, insbesondere in verschiedenen Lymphommodellen .
Präparationsmethoden
Die Synthese von this compound beinhaltet eine robuste Syntheseroute, die nur vier Schritte umfasst, wodurch ein schneller Zugang zu den für präklinische Tests erforderlichen Mengen ermöglicht wird . Die Präparationsmethode umfasst die systematische Variation der Scharnierregion und der Affinitätsbindungsmotive, die zur Identifizierung von this compound als Morpholino-Triazinyl-Derivat führte.
Chemische Reaktionsanalyse
This compound durchläuft verschiedene chemische Reaktionen, darunter die Hemmung der Proteinkinase B und der Ribosomalen Protein S6 Phosphorylierung. In enzymatischen Bindungstests zeigt es eine über 1000-fache Selektivität gegenüber dem mTOR gegenüber Phosphoinositid-3-Kinase-Alpha . Die Verbindung zeigt eine hervorragende Selektivität gegenüber einer breiten Palette von Kinasen und nicht verwandten Rezeptorenzymen sowie Ionenkanälen .
Wissenschaftliche Forschungsanwendungen
This compound wurde ausgiebig auf seine Antitumoraktivität untersucht. Es hat ein erhebliches Potenzial gezeigt, das Wachstum von Krebszellen in einer Reihe von 56 Lymphomzellinien zu verhindern . Die Verbindung ist größtenteils cytostatisch, aber in Kombination mit dem BCL2-Inhibitor Venetoclax führt sie zu Cytotoxizität . This compound wurde auch auf sein Potenzial zur Behandlung neurologischer Erkrankungen aufgrund seiner Fähigkeit, die Blut-Hirn-Schranke zu durchdringen, untersucht .
Wirkmechanismus
This compound entfaltet seine Wirkung durch Hemmung der mTOR-Komplexe 1 und 2 bei Säugetieren. Diese Hemmung stört die Signaltransduktionskaskade von Phosphoinositid-3-Kinase und Proteinkinase B, die entscheidend für das Zellwachstum und den Metabolismus sind . Die Fähigkeit der Verbindung, beide Komplexe zu hemmen, macht sie zu einem wertvollen therapeutischen Mittel für verschiedene Krebsarten und neurologische Erkrankungen .
Wissenschaftliche Forschungsanwendungen
PQR620 has been extensively studied for its anti-tumor activity. It has shown significant potential in preventing cancer cell growth in a panel of 56 lymphoma cell lines . The compound is largely cytostatic, but when combined with the BCL2 inhibitor venetoclax, it leads to cytotoxicity . This compound has also been evaluated for its potential in treating neurological disorders due to its ability to penetrate the blood-brain barrier .
Wirkmechanismus
Target of Action
PQR620 is a novel and highly potent inhibitor of the mammalian target of rapamycin (mTOR) complexes 1 and 2 . These complexes, mTOR complex 1 (TORC1) and mTOR complex 2 (TORC2), play a fundamental role in cell proliferation, differentiation, growth, and survival .
Mode of Action
This compound disrupts the assembly of both mTOR complexes, TORC1 and TORC2 . It inhibits the phosphorylation of protein kinase B (Akt), ribosomal protein S6 kinase beta-1 (S6K1), and ribosomal protein S6, which are key components of the mTOR signaling pathway . This disruption leads to the inhibition of cell growth, proliferation, cell cycle progression, migration, and invasion, while inducing significant apoptosis activation .
Biochemical Pathways
The phosphoinositide 3-kinase (PI3K)/AKT/mTOR signaling cascade is the primary pathway affected by this compound . This pathway is an important therapeutic target in various cancers, including lymphomas and non-small-cell lung carcinoma (NSCLC), due to its role in regulating cellular growth and metabolism .
Pharmacokinetics
The physico-chemical properties of this compound result in good oral bioavailability and excellent brain penetration . This means that the compound can be effectively absorbed into the bloodstream when taken orally and can cross the blood-brain barrier to reach its targets in the brain .
Result of Action
The action of this compound results in significant anti-tumor activity. In vitro studies have shown that this compound inhibits cell growth and proliferation, and induces apoptosis in a variety of cancer cell lines . In vivo studies have also demonstrated that this compound potently inhibits the growth of primary NSCLC xenografts in mice .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the presence of certain genetic alterations in cancer cells, such as aberrant activation of the mTOR pathway, can enhance the compound’s anti-tumor activity . .
Biochemische Analyse
Biochemical Properties
PQR620 potently binds to its target (Kd = 6 nM) and shows excellent selectivity . It is a highly potent and selective inhibitor of mTORC1/2 . It interacts with the mTOR signaling pathway, which plays a fundamental role in cell proliferation, differentiation, growth, and survival .
Cellular Effects
This compound inhibits mTOR signaling in stimulated MCF7 cells as detected by PathScan analysis . It demonstrated its potency to prevent cancer cell growth in an NTRC 44 cancer cell line panel .
Molecular Mechanism
This compound is a morpholino-triazinyl derivative, a potent and selective mTOR inhibitor . Substitution of the morpholine binding to the hinge region and introduction of a 2-aminopyridine, substituted with a difluoromethyl group, induced a >1000-fold selectivity towards mTOR over PI3Kα in enzymatic binding assays .
Temporal Effects in Laboratory Settings
In A2058 melanoma cells, this compound demonstrated inhibition of protein kinase B (pSer473) and ribosomal protein S6 (pSer235/236) phosphorylation with IC50 values of 0.2 μM and 0.1 μM, respectively .
Dosage Effects in Animal Models
The anti-tumor activity of this compound was observed across 56 lymphoma models with a median IC50 value of 250 nM after 72 h of exposure .
Metabolic Pathways
This compound is involved in the phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) pathway . This pathway is an important therapeutic target for lymphomas .
Transport and Distribution
The physico-chemical properties of this compound result in good oral bioavailability and excellent brain penetration .
Subcellular Localization
This compound is a brain penetrant dual TORC1/2 inhibitor . It is present in two complexes, mTOR complex 1 (TORC1) and mTOR complex 2 (TORC2), which differ for the presence of additional proteins .
Vorbereitungsmethoden
The synthesis of PQR620 involves a robust synthetic route that includes only four steps, allowing for rapid access to the quantities required for pre-clinical testing . The preparation method includes the systematic variation of the hinge region and affinity binding motifs, leading to the identification of this compound as a morpholino-triazinyl derivative.
Analyse Chemischer Reaktionen
PQR620 undergoes various chemical reactions, including inhibition of protein kinase B and ribosomal protein S6 phosphorylation. In enzymatic binding assays, it demonstrates over 1000-fold selectivity towards the mammalian target of rapamycin over phosphoinositide 3-kinase alpha . The compound shows excellent selectivity over a wide panel of kinases and unrelated receptor enzymes and ion channels .
Vergleich Mit ähnlichen Verbindungen
PQR620 ist ein rational entwickeltes Derivat von Bimiralisib, bei dem die Trifluormethylgruppe durch eine Difluormethylgruppe ersetzt wird und seine Morpholinogruppen durch Oxo-Azabicyclo-Moleküle ersetzt werden . Im Vergleich zu anderen Inhibitoren wie Sirolimus, Everolimus und Temsirolimus zeigt this compound eine höhere Wirksamkeit und Selektivität . Andere ähnliche Verbindungen umfassen INK128, CC223 und AZD2014, aber this compound hat eine höhere Affinität für die enzymatische katalytische Domäne gezeigt .
Eigenschaften
IUPAC Name |
5-[4,6-bis[(1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-yl]-1,3,5-triazin-2-yl]-4-(difluoromethyl)pyridin-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25F2N7O2/c22-18(23)15-5-17(24)25-6-16(15)19-26-20(29-11-1-2-12(29)8-31-7-11)28-21(27-19)30-13-3-4-14(30)10-32-9-13/h5-6,11-14,18H,1-4,7-10H2,(H2,24,25)/t11-,12+,13-,14+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGDKPWVVBKHRDK-KPWCQOOUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2COCC1N2C3=NC(=NC(=N3)C4=CN=C(C=C4C(F)F)N)N5C6CCC5COC6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2COC[C@@H]1N2C3=NC(=NC(=N3)C4=CN=C(C=C4C(F)F)N)N5[C@@H]6CC[C@H]5COC6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25F2N7O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(E)-4-(2-((2-methyl-1H-indol-3-yl)methylene)hydrazinyl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine](/img/structure/B610104.png)



![O6-[4-(Trifluoroacetamidomethyl)benzyl]guanine](/img/structure/B610110.png)




